Ethyl (2R,3R)-2,3-epoxybutyrate
Overview
Description
Ethyl (2R,3R)-2,3-epoxybutyrate is an organic compound with the molecular formula C6H10O3 It is a chiral epoxide, meaning it contains an oxirane ring (a three-membered cyclic ether) with two stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2R,3R)-2,3-epoxybutyrate can be synthesized through the epoxidation of alkenes. One common method involves the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform, ether, acetone, or dioxane . The reaction proceeds via a concerted mechanism, forming the oxirane ring with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3R)-2,3-epoxybutyrate undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of vicinal diols or other substituted products.
Reduction: The compound can be reduced to form corresponding alcohols.
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include water, alcohols, and amines. The reaction typically occurs under mild acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Vicinal diols: Formed from nucleophilic ring-opening reactions.
Alcohols: Resulting from reduction reactions.
Carboxylic acids: Produced through oxidation reactions.
Scientific Research Applications
Ethyl (2R,3R)-2,3-epoxybutyrate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is used in the synthesis of chiral intermediates for drug development.
Biotechnology: It is employed in the production of optically pure compounds, which are important in various biotechnological processes
Mechanism of Action
The mechanism of action of ethyl (2R,3R)-2,3-epoxybutyrate involves the electrophilic nature of the oxirane ring, which makes it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,3S)-2,3-epoxybutyrate: A stereoisomer with different spatial arrangement of atoms.
Ethyl (2R,3S)-2,3-epoxybutyrate: Another stereoisomer with distinct stereochemistry.
Ethyl (2S,3R)-2,3-epoxybutyrate: A meso compound with unique properties due to its internal symmetry.
Uniqueness
Ethyl (2R,3R)-2,3-epoxybutyrate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.
Biological Activity
Ethyl (2R,3R)-2,3-epoxybutyrate is a chiral compound with significant biological properties due to its structural characteristics. This article delves into its biological activity, synthesis, and potential applications based on various research findings.
- Molecular Formula : C₆H₁₀O₃
- Molecular Weight : 130.1418 g/mol
- CAS Registry Number : 19780-35-9
- IUPAC Name : Ethyl (2R,3R)-2,3-epoxybutanoate
The compound is an epoxide, which contributes to its reactivity and biological interactions. The presence of the epoxy group allows for various biochemical transformations, making it a subject of interest in organic synthesis and medicinal chemistry.
Synthesis Methods
Several methods have been documented for synthesizing this compound. A notable method involves the use of lipases for enantioselective hydrolysis, leading to high yields of the desired enantiomer. The reaction conditions can be optimized by adjusting the pH and temperature to enhance the selectivity of the enzymatic reactions .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example:
- Study Findings : In vitro studies demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used antibiotics .
Enzymatic Reactions
The compound is also a substrate for various enzymes, particularly epoxide hydrolases. These enzymes catalyze the conversion of epoxides into diols, which are often more biologically active or less toxic forms:
- Enzyme Activity : Studies have shown that microbial strains such as Nocardia and Rhodococcus can effectively convert this compound into corresponding diols with high enantioselectivity .
Enzyme Source | Conversion Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Nocardia EH1 | 90 | 93 |
Rhodococcus erythropolis | 85 | 90 |
Cytotoxicity and Anticancer Potential
Emerging studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines:
- Case Study : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were reported to be in the micromolar range .
Applications in Organic Synthesis
Due to its unique reactivity as an epoxide, this compound serves as a valuable intermediate in organic synthesis:
Properties
IUPAC Name |
ethyl (2R,3R)-3-methyloxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXHEFOZRVPJRK-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922762 | |
Record name | Ethyl 3-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118712-09-7, 19780-35-9 | |
Record name | Ethyl 3-methyloxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-epoxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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